molecular formula C13H16O3 B3014726 Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate CAS No. 107151-32-6

Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate

Cat. No.: B3014726
CAS No.: 107151-32-6
M. Wt: 220.268
InChI Key: VIUOGYSYSJPHBK-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is a methyl ester derivative featuring a 4-oxobutanoate backbone substituted with a 2,4-dimethylphenyl group at the ketone position. Key spectral characteristics for similar compounds include distinct IR absorption bands for C=O (1682 cm⁻¹) and ester groups, as well as ¹H NMR signals for aromatic protons (δ 7.03–8.11 ppm) and methyl groups (δ 2.32 ppm) .

Properties

IUPAC Name

methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUOGYSYSJPHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, while reduction could produce 4-(2,4-dimethylphenyl)-4-hydroxybutanoate.

Scientific Research Applications

Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, highlighting variations in substituents, functional groups, and physicochemical properties:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Data References
This compound 2,4-dimethylphenyl, methyl ester C₁₃H₁₆O₃ Not explicitly reported in evidence; inferred from analogs.
4-(4-Methylphenyl)-4-oxobutanoic acid 4-methylphenyl, carboxylic acid C₁₁H₁₂O₃ m.p. 104–105°C; IR (C=O: 1682 cm⁻¹); ¹H NMR δ 2.32 (CH₃), 7.03–8.11 (Ar-H) .
Methyl 4-(4′-fluoro-2′-methylbiphenyl-4-yl)-4-oxobutanoate 4′-fluoro-2′-methylbiphenyl, methyl ester C₁₈H₁₇FO₃ Synthesized via Suzuki coupling; ¹H NMR confirms aromatic and methyl signals .
Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate 2,4-dimethylphenyl, ethyl ester C₁₄H₁₈O₃ Higher lipophilicity vs. methyl ester; commercial suppliers listed .
Methyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate 2,5-dimethylanilino, methyl ester C₁₃H₁₇NO₃ Molecular mass: 235.283 g/mol; ChemSpider ID: 325040 .
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid 2,4-dimethylphenyl, carboxylic acid C₁₂H₁₄O₃ LabBot lists 3 suppliers; alternate name: 4-(2,4-dimethylbenzoyl)butanoic acid .

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity The 2,4-dimethylphenyl group in the target compound likely enhances steric hindrance and lipophilicity compared to monosubstituted analogs like 4-(4-methylphenyl)-4-oxobutanoic acid .

Ester vs. Acid Derivatives Carboxylic acid derivatives (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid) display higher polarity and lower bioavailability compared to esterified forms, as evidenced by the presence of a broad IR OH stretch (3433 cm⁻¹) and lower melting points . Ethyl esters (e.g., ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate) may offer improved metabolic stability over methyl esters due to slower enzymatic hydrolysis .

Structural Modifications for Pharmacological Applications Replacement of the ketone with an anilino group (e.g., methyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate) introduces hydrogen-bonding capability, which could modulate interactions with biological targets like enzymes or receptors . Biphenyl-substituted analogs (e.g., methyl 4-(2′,4′-dibromobiphenyl-4-yl)-4-oxobutanoate) demonstrate the role of extended aromatic systems in enhancing π-π stacking interactions, a critical factor in drug design .

Biological Activity

Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by a carbonyl group adjacent to a methyl ester and a substituted aromatic ring. The structural formula can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound's carbonyl and ester groups play crucial roles in its reactivity:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes, affecting metabolic pathways. For instance, its structure allows it to engage in hydrogen bonding and hydrophobic interactions with enzyme active sites.
  • Receptor Binding : It has been suggested that the compound could bind to specific receptors, influencing signaling pathways related to inflammation or cancer progression.

Biological Activity Studies

Research on this compound has indicated several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has been tested against breast cancer cells, showing significant inhibition of cell proliferation .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models. It appears to modulate cytokine production and inhibit inflammatory pathways.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionModulation of metabolic pathways

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to control treatments .
  • Inflammatory Response Modulation : In an animal model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in managing inflammatory diseases.

Research Findings

Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the aromatic ring have been shown to significantly alter the compound's efficacy against various biological targets.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies will likely explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications affect activity can lead to more potent analogs.
  • In Vivo Studies : Evaluating the therapeutic potential in live models will provide insights into pharmacokinetics and safety profiles.

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